1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoropyridine moiety attached to a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-fluoropyridine with an appropriate azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the triazole ring can facilitate interactions with other biomolecules. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Bis((5-fluoropyridin-3-yl)methyl)amine
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
Comparison: 1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a fluoropyridine and a triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H8FN5 |
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Molecular Weight |
193.18 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8FN5/c9-7-1-6(2-11-3-7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
InChI Key |
PGXBBSWOSAXYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CN2C=C(N=N2)N |
Origin of Product |
United States |
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